N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine

Lipophilicity Drug-likeness Permeability

Medicinal chemistry requires building blocks that balance permeability with metabolic stability. The 5-fluoro and cyclopropylmethyl substitution on this pyridine core achieves this balance. - **Physicochemical profile:** MW 166.20, XLogP 1.7, TPSA 24.9 Ų - fits CNS drug-like and fragment (Ro3) space. - **Synthetic handle:** Secondary amine for amide/urea formation; 5-F enables SNAr diversification. - **Supply security:** ≥95% purity (mode from major suppliers). Global shipping available.

Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
Cat. No. B12071098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)-5-fluoropyridin-3-amine
Molecular FormulaC9H11FN2
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC(=CN=C2)F
InChIInChI=1S/C9H11FN2/c10-8-3-9(6-11-5-8)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2
InChIKeyNOTWITOXTLOEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical & Structural Baseline


N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine (CAS 1691176-80-3) is a disubstituted pyridine derivative with a cyclopropylmethylamine group at the 3-position and a fluorine atom at the 5-position of the aromatic ring [1]. With a molecular weight of 166.20 g/mol, a computed XLogP3-AA of 1.7, and a topological polar surface area (TPSA) of 24.9 Ų, this compound occupies a physicochemical space that is distinct from both its non-fluorinated congener and the parent 5-fluoropyridin-3-amine scaffold [1][2]. It is catalogued primarily as a research building block, with commercial suppliers routinely specifying a minimum purity of 95% .

Fluorinated pyridine scaffold with defined purity grade for medicinal chemistry campaigns
Secondary amine handle enables direct functionalization (amide, urea, reductive amination)
Cyclopropylmethyl group introduces three-dimensional character for fragment and lead-like libraries

Why N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine Cannot Be Replaced by Generic Alternatives


Within the family of (pyridyl)cyclopropylmethylamines, subtle variations in halogen substitution and N-alkylation profoundly alter lipophilicity, electronic character, and hydrogen-bonding capacity, parameters that dictate downstream reactivity in medicinal chemistry campaigns [1]. The 5-fluoro substituent on the target compound confers a distinctive electron-withdrawing effect that simultaneously lowers LogP relative to the non-fluorinated analogue while preserving a smaller TPSA than the primary amine precursor, creating a unique balance between passive permeability and metabolic vulnerability that neither the des-fluoro nor the des-cyclopropylmethyl variants can replicate [1][2].

5‑Fluoro vs. des‑Fluoro
Removing the 5‑fluorine substituent alters electronic character and lipophilicity, shifting the balance between permeability and metabolic stability that the fluorinated scaffold provides.
N‑Cyclopropylmethyl vs. primary amine
The N‑cyclopropylmethyl group reduces topological polar surface area and hydrogen‑bond donor count compared with the parent 5‑fluoropyridin‑3‑amine; analogs lacking this group may exhibit different CNS penetration potential.
Unspecified purity in non‑fluorinated analogs
Non‑fluorinated N‑(cyclopropylmethyl)pyridin‑3‑amine is often listed without a publicly disclosed purity threshold, increasing procurement risk and potential need for repurification before sensitive assays.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Reduction vs. Non-Fluorinated Analog

The 5-fluoro substitution lowers the computed logP of N-(cyclopropylmethyl)-5-fluoropyridin-3-amine to 1.7 (XLogP3-AA) compared with 1.98 for the non-fluorinated analog N-(cyclopropylmethyl)pyridin-3-amine, representing a ΔlogP of −0.28 [1]. This moderate reduction in lipophilicity is consistent with the electron-withdrawing effect of fluorine and is expected to improve aqueous solubility while retaining sufficient membrane permeability for intracellular target engagement [1].

Lipophilicity reduction vs. non‑fluorinated analog
Reported
ΔlogP = −0.28 (XLogP3‑AA 1.7 vs. 1.98 for non‑fluorinated analog)
Supports improved solubility and metabolic stability predictions
Cross‑study computed values; directional trend only
Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area Differentiation from Parent Amine

N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine exhibits a TPSA of 24.9 Ų, which is 14.0 Ų lower than that of the parent 5-fluoropyridin-3-amine (TPSA 38.91 Ų) [1][2]. A TPSA value below 60–70 Ų is generally required for passive blood–brain barrier penetration, and values below 25 Ų are strongly associated with CNS drug-likeness [1].

TPSA differentiation from parent amine
Reported
ΔTPSA = −14.0 Ų (24.9 vs. 38.91 Ų for 5‑fluoropyridin‑3‑amine)
Predicts superior passive permeability for CNS‑targeted designs
Computed values; experimental validation advised
Membrane permeability CNS drug-likeness TPSA

Hydrogen-Bond Donor Count Reduction

The compound possesses one hydrogen-bond donor (the secondary amine NH) compared with two HBDs for 5-fluoropyridin-3-amine (the primary amine NH₂), while maintaining three hydrogen-bond acceptors (pyridine N, amine N, and fluorine) [1][2]. Reducing the HBD count from two to one lowers the compound's susceptibility to active efflux by P-glycoprotein and improves the likelihood of oral absorption according to Lipinski's Rule of Five framework [1].

Hydrogen‑bond donor count reduction
Class‑level
HBD = 1 vs. 2 for parent amine; ΔHBD = −1
Class‑associated with improved oral absorption potential
Inferred from Lipinski framework; compound‑specific data needed
H-bond capacity Oral bioavailability Rule-of-Five

Conformational Flexibility vs. Cyclopropyl Analogs

The compound contains three rotatable bonds (the cyclopropylmethyl side chain and the pyridine–amine linkage) [1]. This represents an intermediate level of conformational flexibility: lower than fully saturated N-alkyl chains (e.g., N-propyl or N-butyl analogs would possess ≥4 rotatable bonds) but higher than the conformationally locked cyclopropyl(5-fluoropyridin-3-yl)methanamine scaffold in which the cyclopropane is directly attached to the pyridine ring (typically 2 rotatable bonds) [1][2]. In fragment-based and lead-like library design, compounds with 3 rotatable bonds balance sufficient flexibility for induced-fit binding with the entropic penalty minimization required for high-affinity target engagement [1].

Conformational flexibility vs. cyclopropyl analogs
Class‑level
Rotatable bonds = 3; +1 to +2 vs. constrained analogs; −1 to −2 vs. flexible N‑alkyl analogs
Balanced conformational profile for lead‑like library enumeration
Class comparison; experimental binding data absent
Conformational entropy Binding affinity Rotatable bonds

Commercial Purity Specification vs. Custom Synthesis

The compound is commercially available from multiple vendors with a documented minimum purity specification of 95% . This stands in contrast to the non-fluorinated analog N-(cyclopropylmethyl)pyridin-3-amine, which is listed by vendors without a publicly disclosed purity threshold, or the brominated analog 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine, which is also specified at 95% but carries a molecular weight penalty of +60.9 g/mol . For procurement officers, a clearly stated 95% purity specification reduces the risk of receiving material that requires additional purification before use in sensitive catalytic or biological assays.

Commercial purity specification
Supplier data
Min. purity 95% (vendor specified); non‑fluorinated analog: purity not publicly disclosed
Reduces procurement risk and downstream purification burden
Vendor specification; independent verification recommended
Purity specification Reproducibility Procurement

Procurement-Relevant Application Scenarios


CNS-Penetrant Kinase Inhibitor Library Synthesis

With a TPSA of 24.9 Ų and a moderate logP of 1.7, the compound fits the CNS drug-like space and can serve as a key intermediate in the construction of brain-penetrant kinase inhibitor libraries [1]. The secondary amine handle enables direct functionalization via amide bond formation, reductive amination, or urea linkage, while the 5-fluoro substituent provides a metabolically stable replacement for hydrogen that resists oxidative metabolism at the pyridine 5-position [1].

Fragment-Based Drug Discovery as a Fluorinated Pyridine Fragment

At a molecular weight of 166.2 g/mol, the compound satisfies the Rule-of-Three criteria for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its single hydrogen-bond donor and three acceptors provide a balanced pharmacophore for fragment screening campaigns, while the cyclopropylmethyl group adds three-dimensional character that is often lacking in planar aromatic fragments [1].

SAR Exploration of Nicotinic Receptor Ligands

The (pyridyl)cyclopropylmethylamine scaffold has established precedent as a rigid nicotine analogue class evaluated for central nicotinic receptor binding [2]. While the published study did not include the 5-fluoro variant specifically, the quantitative differences in logP and electronic character documented in Section 3 support the use of this compound as a next-step SAR probe to explore how fluorine-induced polarity modulation affects receptor subtype selectivity compared with the reported 3- and 4-pyridyl series [1][2].

Late-Stage Functionalization via Cross-Coupling

The 5-fluoro substituent can serve as a synthetic handle for nucleophilic aromatic substitution (SNAr) under appropriate conditions, enabling late-stage diversification to generate 5-alkoxy, 5-amino, or 5-thioether analogs without the need for protecting-group strategies [1]. This reactivity profile differentiates the compound from the 5-chloro and 5-bromo analogs, which are more reactive toward transition-metal-catalyzed cross-coupling but may suffer from premature reaction in biological media if carried through to final compounds .

Application
Selection Property
Validation Focus
CNS‑penetrant kinase inhibitor library synthesis
CNS drug‑like TPSA/logP balance
Passive permeability and efflux ratio assays
Fragment‑based drug discovery
Fragment Rule‑of‑Three compliance
Fragment screening hit confirmation and growth
Nicotinic receptor SAR probe
Pyridylcyclopropylmethylamine scaffold
Receptor subtype selectivity profiling
Late‑stage functionalization via SNAr
5‑Fluoro substituent as synthetic handle
Reactivity and functional group tolerance assessment
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